molecular formula C13H17FN2O B14226294 (5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone CAS No. 823191-41-9

(5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone

Cat. No.: B14226294
CAS No.: 823191-41-9
M. Wt: 236.28 g/mol
InChI Key: HAFJVPROJMEOIA-UHFFFAOYSA-N
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Description

(5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone is an organic compound that belongs to the class of benzoylpyrazoles These compounds are characterized by a benzoyl group substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone typically involves the acylation of 5-amino-2-fluorophenyl with 1-methylpiperidin-4-ylmethanone. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as aluminum chloride or boron trifluoride. The reaction is usually carried out at a temperature range of 0-50°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and fluorine groups enhances its reactivity and potential for forming diverse derivatives .

Properties

CAS No.

823191-41-9

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

(5-amino-2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone

InChI

InChI=1S/C13H17FN2O/c1-16-6-4-9(5-7-16)13(17)11-8-10(15)2-3-12(11)14/h2-3,8-9H,4-7,15H2,1H3

InChI Key

HAFJVPROJMEOIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)C2=C(C=CC(=C2)N)F

Origin of Product

United States

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